molecular formula C22H22N2O4S B2523847 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide CAS No. 683791-85-7

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

Cat. No. B2523847
CAS RN: 683791-85-7
M. Wt: 410.49
InChI Key: HCXZRCNFCRXRGK-UHFFFAOYSA-N
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Description

“4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” is a small molecule . It belongs to the class of organic compounds known as n-benzylbenzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of “4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” is C14H14N2O3S . The average weight is 290.338 and the monoisotopic weight is 290.072513014 .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that occur at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” are not available .

Scientific Research Applications

Antibacterial Applications

This compound has been used in the design and synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives . These derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive (Enterococcus, Bacillus subtilis, and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella, and Escherichia coli) bacteria . Some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies, along with pharmacokinetic properties ADMET (absorption, distribution, metabolic, excretion, and toxicity), molecular properties, and TOPKAT analysis, were predicted through in silico methods . These studies help in understanding the interaction of the compound with biological targets and its potential therapeutic applications.

Synthesis of Benzamides

“4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” is a type of benzamide derivative . Benzamides are synthesized through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Pharmaceutical Applications

Benzamides, including “4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide”, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, and diltiazem (calcium channel blockers used in the treatment of angina and hypertension) .

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic, and rubber . They serve as intermediate products in the synthesis of various materials .

Agricultural Applications

Amide compounds, including benzamides, are used in agricultural areas . They are often used as intermediate products in the synthesis of various agricultural agents .

Mechanism of Action

The mechanism of action of “4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” is not available .

Safety and Hazards

The safety and hazards of “4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” are not available .

Future Directions

Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, the presented new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-24(16-17-8-4-3-5-9-17)29(26,27)19-14-12-18(13-15-19)22(25)23-20-10-6-7-11-21(20)28-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZRCNFCRXRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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